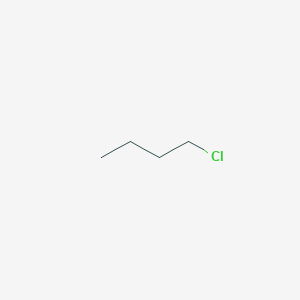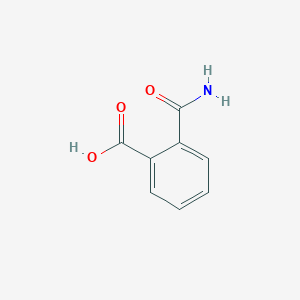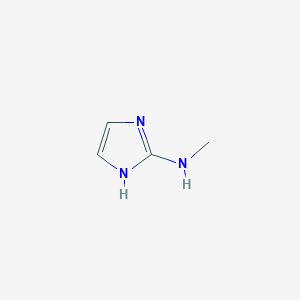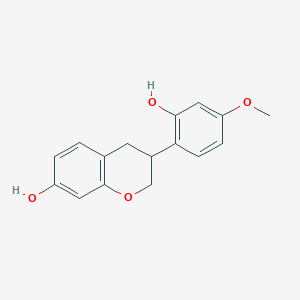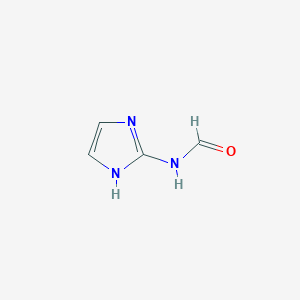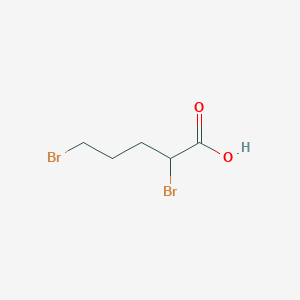
クラウシンZ
概要
説明
Clausine Z is a naturally occurring carbazole alkaloid isolated from the stems and leaves of Clausena excavata, a plant belonging to the Rutaceae family . This compound has garnered significant attention due to its potent biological activities, particularly its inhibitory effects on cyclin-dependent kinase 5 (CDK5), an enzyme crucial for various cellular processes .
科学的研究の応用
Clausine Z has a wide range of scientific research applications:
作用機序
Target of Action
Clausine Z, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata , primarily targets Cyclin-dependent kinase 5 (CDK5) . CDK5 is an essential kinase in sensory pathways and plays a crucial role in the regulation of neuron development and function .
Mode of Action
Clausine Z exhibits inhibitory activity against CDK5 . It competes with ATP for the ATP-binding site on CDK5, thereby inhibiting the kinase’s activity . The IC50 value of Clausine Z for CDK5 is 0.51 mM, indicating potent inhibition .
Biochemical Pathways
CDK5 is involved in various cellular processes, including cell cycle progression, neuronal migration, and synaptic plasticity . Therefore, Clausine Z’s inhibition of CDK5 could potentially affect these processes.
Result of Action
Clausine Z’s inhibition of CDK5 results in protective effects on cerebellar granule neurons in vitro . This suggests that Clausine Z could potentially be used as a neuroprotective agent, particularly in conditions where CDK5 is dysregulated .
生化学分析
Biochemical Properties
Clausine Z has been found to exhibit inhibitory activity against cyclin-dependent kinase 5 (CDK5) . CDK5 is a key enzyme involved in various biochemical reactions, particularly those related to neuronal function. The interaction between Clausine Z and CDK5 is characterized by potent inhibition, suggesting that Clausine Z may have a significant role in biochemical reactions involving this enzyme .
Cellular Effects
The effects of Clausine Z on cells are primarily observed in its protective effects on cerebellar granule neurons . By inhibiting CDK5, Clausine Z may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Clausine Z involves its binding interactions with CDK5, leading to the inhibition of this enzyme . This inhibition could result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Current studies have primarily focused on its immediate biochemical and cellular effects .
Dosage Effects in Animal Models
While the effects of varying dosages of Clausine Z in animal models have not been extensively studied, its potent inhibition of CDK5 suggests that dosage could significantly impact its therapeutic effects .
Metabolic Pathways
Given its interaction with CDK5, it is likely that Clausine Z could influence pathways involving this enzyme .
Transport and Distribution
Its interaction with CDK5 suggests that it may be transported to areas of the cell where this enzyme is active .
Subcellular Localization
Given its interaction with CDK5, it is possible that Clausine Z may be localized to specific compartments or organelles where this enzyme is active .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Clausine Z involves several steps, starting from commercially available 3-hydroxy-4-nitrobenzoic acid. The key intermediate, methyl 4-amino-3-benzyloxybenzoate, is obtained through a series of reactions, including palladium-catalyzed cyclization . This method ensures complete control over the regiochemistry of the substituents on the carbazole framework .
Industrial Production Methods: While specific industrial production methods for Clausine Z are not extensively documented, the general approach involves the use of transition metal-catalyzed cyclization reactions. These methods are scalable and can be adapted for large-scale production .
化学反応の分析
Types of Reactions: Clausine Z undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, each with unique biological activities .
類似化合物との比較
- Clausine G
- Clausine I
- Mahanine
Comparison: Clausine Z is unique among carbazole alkaloids due to its potent inhibitory activity against CDK5 and its neuroprotective effects . While other similar compounds, such as Clausine G and Clausine I, also exhibit biological activities, Clausine Z’s specific inhibition of CDK5 sets it apart . Mahanine, another carbazole alkaloid, is known for its cytotoxicity against cancer cells, highlighting the diverse biological activities of carbazole derivatives .
特性
IUPAC Name |
1,6-dihydroxy-9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDULSCBYNXNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(N2)C(=CC(=C3)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Clausine Z?
A1: Clausine Z, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata Burm. (Rutaceae), exhibits inhibitory activity against cyclin-dependent kinase 5 (CDK5) []. While the exact mechanism of interaction with CDK5 remains to be fully elucidated, this inhibitory activity suggests that Clausine Z may interfere with the ATP-binding site of CDK5 or disrupt protein-protein interactions necessary for its activity. Further research is needed to determine the precise binding site and mechanism of inhibition.
Q2: What is the impact of Clausine Z on neuronal cells?
A2: In in vitro studies, Clausine Z demonstrated protective effects on cerebellar granule neurons []. This suggests that its CDK5 inhibitory activity may have therapeutic potential in neurodegenerative diseases where CDK5 dysregulation plays a role. Further investigations using relevant animal models and exploring downstream signaling pathways are needed to confirm these preliminary findings and explore its therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

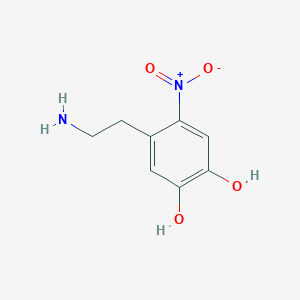
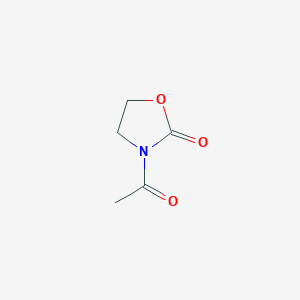
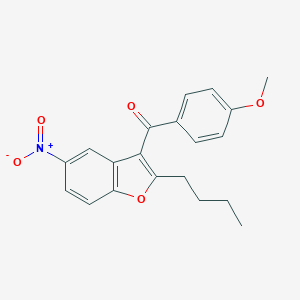
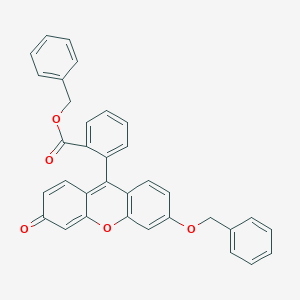
![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)

